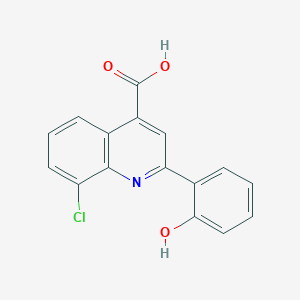

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3 . It is used to synthesize 8-chloro-2-(2-oxo-2-phenylethoxy)quinoline and 8-chloro-2-(2-oxopropoxy)quinolone .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . The InChI code for this compound is 1S/C16H10ClNO3/c17-12-6-3-5-9-11 (16 (20)21)8-13 (18-15 (9)12)10-4-1-2-7-14 (10)19/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.71 .Aplicaciones Científicas De Investigación

Anticorrosive Materials

Quinoline derivatives, including 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, have shown significant effectiveness as anticorrosive materials. Their utility stems from their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding, thanks to the high electron density contributed by polar substituents like hydroxyl groups. This characteristic makes quinoline derivatives valuable in protecting metals against corrosion, highlighting their importance in industrial applications where metal preservation is crucial Verma, Quraishi, & Ebenso, 2020.

Optoelectronic Materials

Research into quinazolines and pyrimidines, related to the quinoline family, has revealed their potential in creating novel optoelectronic materials. These compounds are integral in synthesizing luminescent small molecules and chelate compounds, which are vital for photo- and electroluminescence applications. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is greatly valued for developing materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests that derivatives of this compound could be explored for similar applications, leveraging their structural features for optoelectronic advancements Lipunova, Nosova, Charushin, & Chupakhin, 2018.

Green Chemistry in Quinoline Synthesis

The synthesis of quinoline scaffolds, including those related to this compound, is shifting towards green chemistry approaches. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting non-toxic and environmentally friendly processes. Green chemistry approaches in designing quinoline scaffolds are crucial for developing safer pharmaceuticals and reducing the environmental impact of chemical synthesis. This evolution in synthesis methods aligns with global efforts to implement sustainable and responsible chemical practices Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019.

Propiedades

IUPAC Name |

8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-3-5-9-11(16(20)21)8-13(18-15(9)12)10-4-1-2-7-14(10)19/h1-8,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFZPSDQSZKXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)

![1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2610885.png)

![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)

![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)

![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)